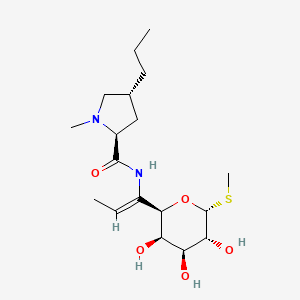

2-Dechloro-N-(prop-1-en-1-yl) Clindamycin

Description

2-Dechloro-N-(prop-1-en-1-yl) Clindamycin is a semi-synthetic derivative of clindamycin, a lincosamide antibiotic. This compound is structurally modified through two key alterations:

- Dechlorination: Removal of a chlorine atom from the parent clindamycin structure.

- N-substitution: Introduction of a prop-1-en-1-yl group at the nitrogen position.

Its molecular weight is 388.52 g/mol (vs. clindamycin’s 424.98 g/mol), and it has the CAS number 198080-64-7 . While clindamycin (CAS 18323-44-9) retains a chlorine atom and an unmodified pyrrolidine-carboxamide group, the derivative’s structural changes likely influence its pharmacokinetic and antimicrobial properties .

Properties

Molecular Formula |

C18H32N2O5S |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

(2S,4R)-1-methyl-4-propyl-N-[(Z)-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]prop-1-enyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C18H32N2O5S/c1-5-7-10-8-12(20(3)9-10)17(24)19-11(6-2)16-14(22)13(21)15(23)18(25-16)26-4/h6,10,12-16,18,21-23H,5,7-9H2,1-4H3,(H,19,24)/b11-6-/t10-,12+,13+,14-,15-,16-,18-/m1/s1 |

InChI Key |

QPFZILNRTDNTHL-OQMJSNTDSA-N |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N/C(=C\C)/[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(=CC)C2C(C(C(C(O2)SC)O)O)O |

Origin of Product |

United States |

Preparation Methods

Starting Material and General Approach

The synthesis of 2-Dechloro-N-(prop-1-en-1-yl) Clindamycin typically begins with clindamycin or its derivatives as the starting material. The process involves:

- Selective dechlorination at the 2-position of the clindamycin molecule.

- Introduction of the prop-1-en-1-yl group at the nitrogen atom through alkylation or related substitution reactions.

Dechlorination Techniques

Selective removal of the chlorine atom can be achieved by:

- Catalytic hydrogenation under mild conditions using palladium or platinum catalysts to reduce the C–Cl bond without affecting other functional groups.

- Use of nucleophilic substitution with reagents such as thiols or amines that selectively displace the chlorine atom.

- Reduction via metal hydrides or zinc in acidic media as reported in related lincosamide derivative syntheses.

N-Alkylation with Prop-1-en-1-yl Group

The introduction of the prop-1-en-1-yl group on the nitrogen involves:

- Reaction of the dechlorinated intermediate with prop-1-en-1-yl halides (e.g., prop-1-en-1-yl bromide or chloride) under basic conditions.

- Use of phase-transfer catalysts to enhance nucleophilic substitution efficiency.

- Control of reaction temperature and solvent polarity to prevent side reactions such as polymerization of the alkene or over-alkylation.

Purification and Characterization

After synthesis, the compound is purified by:

- Chromatographic techniques (e.g., preparative HPLC or flash chromatography) to separate the desired product from unreacted starting materials and side products.

- Crystallization from suitable solvents to obtain pure solid form.

Characterization includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the removal of chlorine and the presence of the prop-1-en-1-yl group.

- Mass spectrometry (MS) for molecular weight confirmation.

- Infrared (IR) spectroscopy for functional group analysis.

- Elemental analysis to verify molecular composition.

Data Table: Summary of Synthesis Steps and Conditions

Research Findings and Considerations

- The selective dechlorination step is crucial; incomplete removal or over-reduction can lead to impurities or loss of activity.

- Alkylation with prop-1-en-1-yl groups requires careful control to avoid polymerization of the alkene moiety.

- The reaction yields and purity depend heavily on solvent choice, reaction time, and temperature.

- Patents and literature on lincomycin derivatives provide insight into optimized conditions for these transformations.

- Safety considerations include handling of halogenated intermediates and catalysts under controlled environments due to potential toxicity and reactivity.

Chemical Reactions Analysis

Types of Reactions

2-Dechloro-N-(prop-1-en-1-yl) Clindamycin can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines.

Scientific Research Applications

2-Dechloro-N-(prop-1-en-1-yl) Clindamycin has several scientific research applications:

Chemistry: It can be used as a starting material for the synthesis of other compounds.

Biology: It can be used to study the effects of structural modifications on antibiotic activity.

Medicine: It can be investigated for its potential as a new antibiotic with improved properties.

Industry: It can be used in the development of new pharmaceuticals or as a reference material in quality control.

Mechanism of Action

The mechanism of action of 2-Dechloro-N-(prop-1-en-1-yl) Clindamycin is similar to that of clindamycin. It binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis. This prevents the growth and replication of bacteria, leading to their eventual death. The molecular targets include the ribosomal RNA and associated proteins involved in the translation process.

Comparison with Similar Compounds

Structural and Functional Differences

Dechlorination Impact: Chlorine in clindamycin enhances binding to the 50S ribosomal subunit. Its removal in the derivative may reduce antibacterial efficacy, as seen in other dechlorinated analogs .

N-Substitution Effects :

- The prop-1-en-1yl group introduces steric hindrance and lipophilicity, which may affect membrane permeability and resistance mechanisms (e.g., efflux pumps in Gram-positive bacteria) .

Metabolic Stability :

Clinical Relevance

- Clindamycin phosphate (a prodrug) is widely used in topical formulations, while the derivative’s applications are unexplored. Its stability and solubility profile (inferred from molecular weight) may favor novel delivery systems .

Biological Activity

2-Dechloro-N-(prop-1-en-1-yl) Clindamycin is a synthetic derivative of Clindamycin, a well-known antibiotic in the lincosamide class. This compound has garnered attention due to its potential enhanced antimicrobial properties, particularly against resistant bacterial strains. Understanding its biological activity is crucial for evaluating its therapeutic potential.

- Molecular Formula: C₁₈H₃₂N₂O₅S

- Molecular Weight: 388.52 g/mol

- Structural Modifications: The compound features a prop-1-en-1-yl group and lacks one chlorine atom compared to Clindamycin, which may influence its pharmacological properties.

2-Dechloro-N-(prop-1-en-1-yl) Clindamycin exhibits its biological activity primarily through the inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing peptide bond formation, which is critical for bacterial growth and replication . This mechanism is similar to that of Clindamycin, but the structural modifications may enhance its efficacy against certain bacterial strains.

Antimicrobial Activity

The compound shows significant antimicrobial properties against Gram-positive bacteria and certain anaerobic bacteria. Its effectiveness extends to strains that are resistant to other antibiotics, making it a promising candidate in the fight against antibiotic resistance.

Comparative Antimicrobial Efficacy

| Compound | Target Bacteria | Mechanism of Action | Resistance Profile |

|---|---|---|---|

| 2-Dechloro-N-(prop-1-en-1-yl) Clindamycin | Gram-positive & anaerobes | Inhibition of protein synthesis | Effective against resistant strains |

| Clindamycin | Gram-positive & anaerobes | Inhibition of protein synthesis | Resistance observed in some strains |

| Lincomycin | Similar spectrum | Inhibition of protein synthesis | Limited resistance |

Case Studies and Research Findings

Recent studies have highlighted the potential of 2-Dechloro-N-(prop-1-en-1-yl) Clindamycin in clinical applications. For instance, a study demonstrated that this compound could significantly reduce Cutibacterium acnes populations in patients with acne vulgaris, suggesting its utility in dermatological treatments .

Study Overview

A clinical trial evaluated the efficacy of a topical formulation containing 2-Dechloro-N-(prop-1-en-1-yl) Clindamycin over six weeks. Results indicated:

- A statistically significant reduction in C. acnes counts (p < 0.0001).

- Enhanced clinical outcomes compared to traditional therapies.

Safety and Toxicity

While detailed toxicity profiles specific to 2-Dechloro-N-(prop-1-en-1-yl) Clindamycin are still emerging, general safety data from Clindamycin suggest a favorable safety profile when used appropriately. However, monitoring for potential side effects such as gastrointestinal disturbances and allergic reactions remains essential .

Q & A

Q. How can researchers synthesize and characterize 2-Dechloro-N-(prop-1-en-1-yl) Clindamycin for initial pharmacological studies?

Methodological Answer: Synthesis typically involves dechlorination and N-alkylation of clindamycin precursors. Purification is achieved via reversed-phase HPLC with UV detection (210–230 nm), using a C18 column and mobile phases like acetonitrile-phosphate buffer (pH 6.5). Characterization requires LC-MS for molecular weight confirmation and NMR (¹H/¹³C) to verify structural modifications, such as the prop-1-en-1-yl substituent and dechlorination site. Ensure purity >95% using peak integration with reference standards .

Q. What chromatographic methods are validated for quantifying 2-Dechloro-N-(prop-1-en-1-yl) Clindamycin in biological matrices?

Methodological Answer: Validated HPLC-UV methods (e.g., USP guidelines) use protein precipitation with acetonitrile for plasma sample preparation. Chromatographic separation requires a gradient elution (e.g., 0.1% trifluoroacetic acid and methanol) to resolve the compound from metabolites like clindamycin sulfoxide. System suitability must demonstrate resolution ≥2.0 between analyte and impurities. Quantification uses external calibration curves (linear range: 0.1–50 µg/mL) with inter-day precision <15% RSD .

Q. What statistical frameworks are appropriate for assessing the therapeutic efficacy of 2-Dechloro-N-(prop-1-en-1-yl) Clindamycin in preclinical models?

Methodological Answer: Use ANOVA or Kruskal-Wallis tests to compare treatment groups (e.g., clindamycin alone vs. combination therapies). For non-normal data, apply log-transformation or non-parametric tests. Post-hoc analyses (e.g., LSD test) identify significant differences in microbial load reduction or survival rates. Power analysis should determine sample sizes to detect ≥30% effect sizes with α=0.05 .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in 2-Dechloro-N-(prop-1-en-1-yl) Clindamycin derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SXRD) with SHELXL refines anisotropic displacement parameters to confirm stereochemistry. Use SHELXS for structure solution via Patterson methods and SHELXL for least-squares refinement. Validate hydrogen bonding and torsional angles using WinGX/ORTEP. For ambiguous electron density, employ twin refinement (BASF parameter) or omit maps to resolve disorder .

Q. What PBPK modeling approaches integrate 2-Dechloro-N-(prop-1-en-1-yl) Clindamycin’s metabolic pathways?

Methodological Answer: Develop a pediatric PBPK model using PK-Sim®, incorporating CYP3A4-mediated metabolism (Vmax/Km from human liver microsomes). Validate with clinical PK data (e.g., clearance, volume of distribution) from opportunistic sampling. Account for obesity effects by scaling tissue:plasma partition coefficients using mechanistic equations. Sensitivity analysis identifies critical parameters (e.g., hepatic extraction ratio) .

Q. How do experimental conditions affect the biodegradation rates of 2-Dechloro-N-(prop-1-en-1-yl) Clindamycin in environmental studies?

Methodological Answer: Batch vs. continuous-flow reactors yield divergent degradation profiles due to microbial acclimatization. In batch experiments, monitor removal rates via LC-MS/MS (LOQ: 10 ng/L) under varying pH (6–8) and temperature (20–37°C). For continuous systems, use MBBR reactors with hydraulic retention times >12 hours. Discrepancies with prior studies may arise from biofilm dynamics or co-substrate availability (e.g., citalopram) .

Q. What molecular mechanisms underlie resistance to 2-Dechloro-N-(prop-1-en-1-yl) Clindamycin in Gram-positive pathogens?

Methodological Answer: Mechanisms include erm gene-mediated methylation of 23S rRNA (macrolide-lincosamide resistance) or active efflux (e.g., msrA pump). Use broth microdilution assays (CLSI guidelines) to determine MIC shifts. Whole-genome sequencing identifies mutations in ribosomal protein L4/L22. In silico docking (e.g., AutoDock Vina) predicts binding affinity changes due to N-alkylation .

Q. How do researchers validate impurity profiling methods for 2-Dechloro-N-(prop-1-en-1-yl) Clindamycin under regulatory guidelines?

Methodological Answer: Follow ICH Q3B for impurity quantification. Use clindamycin impurity 4 (Ethyl 2-(pyridin-4-yl)hexadecanoate) as a reference standard. Validate LC-MS methods for specificity (peak purity >990), linearity (R² >0.99), and accuracy (spiked recovery 90–110%). Cross-validate against pharmacopeial standards (USP/EP) for traceability .

Q. What metagenomic approaches quantify the long-term ecological impacts of 2-Dechloro-N-(prop-1-en-1-yl) Clindamycin on gut microbiota?

Methodological Answer: 16S rRNA sequencing (V3–V4 regions) tracks genus-level shifts (e.g., Bacteroides suppression). Shotgun metagenomics identifies resistance gene enrichment (e.g., ermB). Longitudinal sampling (baseline, 4 weeks, 2 years post-treatment) with PERMANOVA analysis reveals persistent dysbiosis. Compare alpha diversity (Shannon index) between treatment and control cohorts .

Q. How can anisotropic displacement parameters from single-crystal XRD refine the conformational analysis of 2-Dechloro-N-(prop-1-en-1-yl) Clindamycin?

Methodological Answer: Anisotropic refinement in SHELXL models thermal motion to distinguish static disorder from dynamic flexibility. ORTEP visualizes ellipsoid elongation at the prop-1-en-1-yl group, indicating torsional freedom. Compare Ueq values with DFT-calculated vibrational frequencies to validate low-energy conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.